Romidepsin

Catalog No.
S548555
CAS No.
128517-07-7
M.F
C24H36N4O6S2
M. Wt
540.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romidepsin

CAS Number

128517-07-7

Product Name

Romidepsin

IUPAC Name

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-HMLXJHLFSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax.

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Description

The exact mass of the compound Romidepsin is 540.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Romidepsin, also known as depsipeptide or FK228, is a naturally occurring anticancer agent isolated from the bacterium Chromobacterium violaceum []. It has emerged as a significant drug in treating cutaneous T-cell lymphoma (CTCL) and other peripheral T-cell lymphomas (PTCLs) for patients who haven't responded to other therapies [, ].


Molecular Structure Analysis

Romidepsin possesses a unique bicyclic depsipeptide structure containing six amino acid residues linked by alternating ester and amide bonds []. Key features include:

  • A disulfide bridge between cysteine residues, contributing to its stability [].
  • A terminal thiol group (free sulfhydryl group) essential for its antitumor activity [].

Chemical Reactions Analysis

  • Synthesis: Romidepsin is a natural product isolated from bacterial fermentation, and its large-scale synthesis remains challenging [].
  • Mechanism of Action: Romidepsin acts as a prodrug. Within the cell, the disulfide bond undergoes reduction, releasing the active thiol group, which binds to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity []. This is discussed further in the Mechanism of Action section.
  • Decomposition: Specific decomposition pathways for romidepsin haven't been extensively studied in scientific literature.

Physical And Chemical Properties Analysis

  • Molecular Formula: C61H89N13O21S2 []
  • Molecular Weight: 1407.7 g/mol []
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Not readily available in scientific literature (likely decomposes before boiling).
  • Solubility: Poorly soluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Sensitive to light and moisture [].

Romidepsin belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which regulate gene expression. By inhibiting HDACs, romidepsin disrupts this regulation, leading to the activation of tumor suppressor genes and the induction of cell death (apoptosis) in cancer cells [, ].

Romidepsin is a potent drug with several safety concerns:

  • Toxicity: Common side effects include nausea, fatigue, vomiting, diarrhea, and low blood counts [].
  • Teratogenicity: Romidepsin can cause birth defects and is contraindicated in pregnancy [].
  • Genotoxicity: Studies suggest potential for DNA damage, requiring caution during administration [].

Romidepsin is a naturally occurring antitumor agent isolated from the bacterium Chromobacterium violaceum []. It belongs to a class of drugs known as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Romidepsin specifically inhibits a subset of HDACs, known as class I HDACs []. This inhibition disrupts the normal function of HDACs, leading to changes in gene expression that can have anti-cancer effects.

Mechanism of Action in Cancer

The anti-cancer activity of romidepsin is thought to be due to its multiple effects on cancer cells. These include:

  • Induction of cell death (apoptosis): Romidepsin can trigger the programmed cell death pathway in cancer cells [].
  • Cell cycle arrest: Romidepsin can block the cell cycle at various stages, preventing cancer cells from dividing [].
  • Suppression of tumor growth factors: Romidepsin can downregulate the production of factors that promote tumor growth and survival [].

These effects of romidepsin are being investigated in pre-clinical and clinical studies for the treatment of various cancers.

Research Applications

Romidepsin has been studied in clinical trials for the treatment of several types of cancer, including:

  • Cutaneous T-cell lymphoma (CTCL): Romidepsin is approved by the US Food and Drug Administration (FDA) for the treatment of patients with CTCL who have received at least one prior systemic therapy [].
  • Peripheral T-cell Lymphoma (PTCL): Romidepsin is also approved by the FDA for the treatment of patients with PTCL who have received at least one prior therapy [].
  • Other cancers: Romidepsin is being investigated in clinical trials for the treatment of other cancers, such as ovarian cancer, acute myeloid leukemia (AML), and multiple myeloma [].

Chromobacterium violaceum No. 968 represents the primary natural source for romidepsin production, having been first isolated from a soil sample obtained in Yamagata Prefecture, Japan by researchers from Fujisawa Pharmaceutical Company in 1994 [1]. This Gram-negative, rod-shaped bacterium with a single polar flagellum belongs to the beta proteobacteria group and demonstrates remarkable biosynthetic capabilities for secondary metabolite production [1] [11].

The producing organism exhibits versatile energy-generating metabolism, capable of exploiting a wide range of energy resources through appropriate oxidases and reductases [14]. Under aerobic conditions, Chromobacterium violaceum thrives in minimal medium with simple sugars including glucose, fructose, galactose, and ribose, utilizing both Embden-Meyerhoff and tricarboxylic acid cycles for energy generation [14]. The respiratory chain supplies energy and substrates for other metabolic pathways essential for romidepsin biosynthesis [14].

Natural romidepsin production by Chromobacterium violaceum No. 968 occurs through fermentation processes that have been extensively optimized over decades [6]. Initial production yields reached approximately 19 micrograms per milliliter in standard culture conditions [6]. The organism reaches stationary phase after 72 hours of cultivation, providing maximal romidepsin yield at this time point when cultured in nutrient broth with additional glucose at 30 degrees Celsius under aerobic conditions with agitation [6].

Recent fermentation optimization studies have demonstrated significant improvements in romidepsin production through medium composition modifications [46]. Optimized fermentation media containing glucose and mannitol as carbon sources, corn steep liquor as nitrogen source, and specific inorganic phosphate concentrations can achieve romidepsin yields of 500 to 600 milligrams per liter [46]. These optimized conditions represent a 150 to 200 percent improvement over traditional fermentation media [46].

Alternative bacterial sources for romidepsin production have been identified through genomics-guided discovery approaches [49]. Burkholderia thailandensis MSMB43 has emerged as a significantly superior source, producing authentic romidepsin up to 67.7 milligrams per liter in simple shaking flask fermentation and up to 115.9 milligrams per liter in fed-batch fermentation conditions [49]. This represents a 95-fold improvement compared to Chromobacterium violaceum No. 968 under identical laboratory fermentation conditions [49].

Hybrid NRPS-PKS Gene Cluster Architecture

The romidepsin biosynthetic gene cluster, designated as the dep gene cluster, encompasses a 36.4-kilobase DNA region containing 12 essential genes responsible for the complete biosynthetic pathway [22] [24]. This gene cluster represents an unusual hybrid nonribosomal peptide synthetase-polyketide synthase-nonribosomal peptide synthetase assembly line that orchestrates the complex biosynthesis of romidepsin [22].

The core biosynthetic machinery consists of five primary assembly line genes: depA, depB, depC, depD, and depE [23]. DepA contains nonribosomal peptide synthetase module 1, responsible for activating cysteine as the starting unit for romidepsin assembly [23]. The subsequent polyketide synthase modules, encoded by depB and depC, sequentially incorporate two two-carbon units derived from malonyl-coenzyme A into the growing molecular scaffold [23].

DepD encompasses nonribosomal peptide synthetase modules 4 and 5, which sequentially activate and load valine and cysteine residues [23]. The final assembly enzyme, DepE, contains nonribosomal peptide synthetase modules 6 and 7 that activate and incorporate anhydrothreonine and valine [23]. The C-terminal thioesterase domain of DepE catalyzes the cyclization and release of the linear depsipeptide product [23].

The hybrid nature of this biosynthetic system represents a remarkable example of evolutionary adaptation, combining the structural and catalytic features of both nonribosomal peptide synthetases and polyketide synthases [16] [19]. This hybrid architecture enables the assembly of structurally diverse depsipeptides through direct interactions between nonribosomal peptide synthetase and polyketide synthase modules [16].

Accessory genes within the dep cluster provide essential tailoring functions for romidepsin maturation [24]. The depF gene encodes a flavin-dependent oxidase involved in unknown oxidation reactions, while depG encodes a phosphotransferase responsible for phosphorylation modifications [24]. DepI functions as a hydrolase or deacylase, contributing to the final structural modifications of the romidepsin molecule [24].

Regulatory control of the biosynthetic gene cluster involves depR, which encodes a LysR-type transcriptional regulator [13]. This regulatory protein positively controls romidepsin biosynthesis through indirect metabolic networking mechanisms [10]. Deletion of depR completely abolishes romidepsin production, while overexpression results in approximately 10 percent increased production compared to wild-type strains [13].

GeneGene Product TypeSubstrate/FunctionEssential for Romidepsin Production
depANRPS Module 1L-Cysteine activationYes
depBPKS Module 2Malonyl-CoA incorporationYes
depCPKS Module 3Malonyl-CoA incorporationYes
depDNRPS Modules 4-5L-Valine and L-Cysteine activationYes
depENRPS Modules 6-7Anhydrothreonine and L-Valine activationYes
depFFlavin-Dependent OxidaseUnknown oxidationPredicted
depGPhosphotransferasePhosphorylationPredicted
depHFlavin-Dependent OxidoreductaseDisulfide bond formationYes
depIHydrolase/DeacylaseHydrolysis/deacylationPredicted
depRLysR-Type Transcriptional RegulatorPositive regulation of biosynthesisYes

Enzymatic Mechanisms of Depsipeptide Cyclization

The cyclization of romidepsin represents a critical step in its biosynthesis, transforming the linear depsipeptide precursor into the bioactive cyclic structure [25] [30]. This process involves sophisticated enzymatic mechanisms that ensure proper ring closure while maintaining the structural integrity essential for biological activity [25].

Thioesterase domains serve as the primary catalysts for depsipeptide cyclization in bacterial systems [25]. These domains employ an active site serine residue to attack the elongated acyl thioester chain in the first half-reaction, forming an ester intermediate [25]. The nature of the incoming nucleophile in the second half-reaction determines the chemistry of the final cyclic product [25].

In romidepsin biosynthesis, the C-terminal thioesterase domain of DepE catalyzes the cyclization through ester bond formation [23]. This process involves nucleophilic attack by a hydroxyl group within the peptide intermediate on the ester carbon of the terminal peptidyl-S-peptidyl carrier protein [25]. The resulting cyclization releases the cyclic depsipeptide product while regenerating the enzyme for subsequent catalytic cycles [25].

The structural requirements for efficient cyclization include appropriate spacing between the nucleophile and electrophile, favorable conformational flexibility of the linear precursor, and proper orientation of reactive groups [28]. Macrocyclization strategies for cyclic depsipeptides typically involve either solution phase macrolactamization of acyclic ester-containing peptides or solution phase macrolactonization of linear peptides [28].

Cyclizing condensation domains represent an alternative mechanism for depsipeptide ring closure [25]. These specialized domains, found in certain fungal nonribosomal peptide synthetases, catalyze nucleophilic attack on the ester carbon by nucleophiles within the peptidyl intermediate [25]. The resulting cyclization and peptide release occur through a concerted mechanism that ensures high fidelity product formation [25].

Biocatalytic approaches to peptide macrocyclization have emerged as powerful strategies for generating structurally diverse cyclic depsipeptides [30]. Thioesterase enzymes demonstrate remarkable efficiency in catalyzing head-to-tail macrolactamization of nonribosomal peptides, including synthetically challenging tetrapeptides [30]. These enzymes provide mild reaction conditions and high selectivity compared to chemical cyclization methods [30].

The ping-pong mechanism governs the overall catalytic cycle of depsipeptide cyclization [40]. The reductive half-reaction involves substrate oxidation by the flavin cofactor, while the oxidative half-reaction involves electron acceptor-mediated re-oxidation of the reduced flavin [40]. Product release completes the catalytic cycle, allowing enzyme regeneration for subsequent rounds of cyclization [40].

Disulfide Bond Formation via Flavin-Dependent Oxidoreductases

The formation of the critical disulfide bond in romidepsin occurs through the action of DepH, a specialized flavin-dependent oxidoreductase that represents a unique class of dithiol oxidases [40] [41]. This enzyme catalyzes the oxidation of two cysteine sulfhydryl groups to form the intramolecular disulfide bridge essential for romidepsin bioactivity and stability [40].

DepH demonstrates several distinctive structural and functional characteristics that distinguish it from canonical thioredoxin reductases [40]. The enzyme lacks the conserved GGGDXAXE sequence motif necessary for NADP+ binding found in low molecular weight thioredoxin reductases [40]. Additionally, DepH contains an 11-residue connecting beta-turn sequence that physically impedes NADP+ binding, rendering the enzyme NADP+-independent [40].

The crystal structure of DepH reveals a homodimeric enzyme with each subunit containing an FAD-binding domain and a pseudo NADP+-binding domain connected by antiparallel beta strands [40]. The redox motif CPYC is located within the pseudo NADP+-binding domain, with cysteine residues Cys156 and Cys159 forming a disulfide bond under native oxidized conditions [40]. The distance between the sulfur atom of Cys159 and the C4a atom of FAD measures 3.58 angstroms, facilitating electron transfer [40].

Substrate binding studies using S,S'-dimethyl romidepsin as a substrate analogue reveal the molecular basis for romidepsin recognition [40]. The substrate binds in a hydrophobic cleft between the FAD-binding domain and pseudo NADP+-binding domain, with the sulfur atom from the longer aliphatic chain positioned approximately 3.51 angstroms from the sulfur atom of Cys156 [40]. This positioning enables efficient thiol-disulfide exchange reactions essential for disulfide bond formation [40].

The catalytic mechanism of DepH follows a ping-pong kinetic mechanism involving two distinct half-reactions [40]. In the reductive half-reaction, the substrate reduced romidepsin binds to the active site with one thiol group attacking Cys156 to form a covalent disulfide adduct [40]. Intramolecular attack by the second thiol group leads to formation of oxidized romidepsin and generation of the reduced form of DepH [40].

The oxidative half-reaction involves molecular oxygen as the terminal electron acceptor [40]. An oxygen access channel formed by residues Arg62, His155, and Cys156 provides a pathway for oxygen to reach the vicinity of the N5 nitrogen of FAD [40]. The reduced FAD transfers electrons to molecular oxygen, generating hydrogen peroxide and regenerating the oxidized form of FAD necessary for subsequent catalytic cycles [40].

Flavin-dependent disulfide bond formation represents a specialized adaptation for natural product biosynthesis [38] [43]. These enzymes employ flavin adenine dinucleotide as a cofactor to facilitate electron transfer during disulfide bond formation [37]. The flavin cofactor can exist in three oxidation states: the stable oxidized form, an intermediate semiquinone radical form, and a fully reduced form [36].

CharacteristicDepH (Romidepsin Biosynthesis)Low Molecular Weight Thioredoxin Reductase
Molecular Weight (kDa)35.1~35
FAD BindingYes (FAD-dependent)Yes (FAD-dependent)
NADP+ BindingNo (NADP+-independent)Yes (NADP+-dependent)
Redox MotifCPYCCATC/CAVS
Oxygen DependenceYes (O₂ as electron acceptor)No (NADP+ as electron acceptor)
Substrate SpecificitySmall molecule dithiolsProtein disulfides
Quaternary StructureHomodimerHomodimer
Key Structural DifferenceBeta-turn blocks NADP+ binding siteOpen NADP+ binding pocket

Total Synthesis Strategies for Macrocyclic Core Assembly

The synthetic construction of romidepsin's complex bicyclic depsipeptide architecture represents one of the most challenging endeavors in natural product synthesis [1] [2]. The molecular framework consists of a 16-membered macrocyclic core incorporating a disulfide bridge, creating a rigid three-dimensional structure essential for histone deacetylase inhibitory activity [3]. Multiple synthetic approaches have been developed to access this intricate molecular scaffold, each addressing specific challenges associated with macrocycle formation and stereochemical control.

Macrolactamization versus Macrolactonization Approaches

The strategic choice between macrolactamization and macrolactonization pathways has emerged as a fundamental consideration in romidepsin total synthesis [2] [4]. Traditional synthetic approaches predominantly employed macrolactonization strategies, wherein ester bond formation constitutes the macrocyclization event from seco-hydroxy acid intermediates [1]. However, these routes encounter significant operational challenges due to the substantial steric hindrance surrounding the carboxylic acid functionality and the pronounced sensitivity of the allylic alcohol moiety toward elimination reactions under cyclization conditions [2].

The macrolactonization approach typically involves preparation of linear depsipeptide precursors bearing a terminal carboxylic acid and an appropriately positioned hydroxyl group [3]. The cyclization event requires activation of the hindered carboxylic acid, often employing reagents such as 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine, or carbodiimide-mediated coupling protocols [1]. However, the proximity of the electron-withdrawing disulfide functionality and the conformational constraints imposed by the rigid peptide backbone create an environment where macrolactonization proceeds with diminished efficiency and requires high dilution conditions to suppress intermolecular reactions [2].

In contrast, the macrolactamization strategy represents a strategically superior approach that circumvents many limitations inherent to macrolactonization methodologies [2]. This approach involves early-stage formation of the ester bond through intermolecular coupling reactions, followed by macrocyclization via amide bond formation [4]. The linear precursors for macrolactamization contain a terminal amine functionality positioned to react with an appropriately activated carboxylic acid or acid derivative within the same molecule [2].

The macrolactamization approach offers several distinct advantages. First, amide bond formation typically proceeds under milder conditions compared to ester formation, reducing the likelihood of elimination reactions at the sensitive allylic alcohol site [2]. Second, the absence of steric hindrance around the nucleophilic amine allows for more efficient macrocyclization compared to the sterically encumbered carboxylic acid in macrolactonization approaches [4]. Third, the amide linkage formed during macrolactamization exhibits enhanced stability compared to ester bonds, facilitating subsequent synthetic manipulations without concern for hydrolytic degradation [2].

Experimental implementation of the macrolactamization strategy has demonstrated superior yields and operational simplicity compared to traditional macrolactonization methods. Representative conditions employ coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in the presence of N,N-diisopropylethylamine under high dilution conditions in anhydrous acetonitrile [2]. These conditions provide the desired macrocyclic depsipeptide in yields ranging from 45 to 65 percent, representing a significant improvement over macrolactonization approaches that typically afford yields below 30 percent [1] [2].

Stereochemical Control in Propargylic Ketone Reduction

The stereochemical integrity of romidepsin's multiple chiral centers requires precise control during synthetic construction, with particular attention to the reduction of propargylic ketone intermediates [5] [6]. These reduction reactions establish critical stereochemical relationships that influence both the macrocyclization efficiency and the biological activity of the final product [3].

Propargylic ketone reduction represents a pivotal transformation in romidepsin synthesis, as it establishes the absolute configuration at carbon centers that ultimately dictate the three-dimensional architecture of the macrocyclic core [5]. The stereochemical outcome of these reductions profoundly influences subsequent cyclization reactions and the overall conformational preferences of the bicyclic framework [6].

Asymmetric reduction methodologies have been systematically investigated to achieve optimal stereochemical control [5]. The Corey-Bakshi-Shibata reduction protocol employs oxazaborolidine catalysts derived from proline in combination with borane-tetrahydrofuran complex to effect highly enantioselective reduction of propargylic ketones [6]. Under optimized conditions, these reductions proceed with enantioselectivities exceeding 90 percent and yields ranging from 85 to 95 percent [5].

Alternative approaches utilize chiral reducing agents such as diisobutylaluminum hydride modified with chiral ligands or Alpine-Borane reagents to achieve stereoselective reduction [6]. These methodologies offer complementary selectivity profiles and can be employed to access either enantiomeric series depending on the specific stereochemical requirements of the target molecule [5].

The stereochemical control achieved through these reduction methodologies extends beyond simple diastereoselectivity to encompass complex substrate-controlled selectivity phenomena [6]. The existing chiral centers within the propargylic ketone substrates exert directing effects that can either reinforce or oppose the inherent selectivity of the reducing agent [5]. Careful analysis of these substrate-control elements enables prediction and optimization of stereochemical outcomes in complex synthetic intermediates [6].

Synthetic Analog Design for Enhanced Histone Deacetylase Isoform Selectivity

The development of romidepsin analogs with enhanced histone deacetylase isoform selectivity represents a critical frontier in the optimization of this therapeutic scaffold [7] [8]. Systematic structure-activity relationship studies have revealed specific molecular recognition elements that govern the selectivity profile across different histone deacetylase isoforms [9] [10].

The design strategy for enhanced selectivity focuses on modifications to the macrocyclic framework that preserve the essential zinc-binding capability while introducing steric or electronic features that discriminate between histone deacetylase isoforms [7]. The active site architectures of histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 exhibit subtle but exploitable differences in their binding pocket geometries and amino acid compositions [9].

Analog FK-A5 represents a prototype for enhanced selectivity through substitution at the C7 position with a benzyl group [11]. This modification results in a 10,900-fold selectivity ratio favoring histone deacetylase 1 over histone deacetylase 6, demonstrating the profound impact of specific substitution patterns on isoform discrimination [12]. The benzyl substituent occupies a hydrophobic subsite within the histone deacetylase 1 active site that is less accommodating in other isoforms [11].

Further optimization led to the development of analog FK-A11, incorporating a naphthylmethyl group at the C7 position [11]. This modification enhances both histone deacetylase inhibitory potency and maintains excellent selectivity profiles [12]. The naphthylmethyl substituent provides additional π-π stacking interactions with aromatic residues in the histone deacetylase active site, resulting in a histone deacetylase 1 inhibitory concentration of 0.64 nanomolar compared to 3.6 nanomolar for the parent romidepsin [11].

Stereochemical considerations play a crucial role in selectivity optimization [11]. The stereoisomeric analog FK-A12, differing from FK-A11 only in the configuration at the C7 position, exhibits substantially reduced histone deacetylase 1 activity with an inhibitory concentration of 11.0 nanomolar [12]. This 17-fold difference in potency between stereoisomers underscores the precision required for optimal enzyme-inhibitor interactions [11].

Structural modifications extending beyond the C7 position have been explored to achieve class-specific selectivity [7]. Analogs incorporating modified amino acid residues within the macrocyclic core demonstrate altered selectivity profiles across histone deacetylase classes [9]. These modifications can shift the selectivity balance toward class II histone deacetylases or achieve pan-class inhibition depending on the specific structural changes implemented [7].

The incorporation of non-natural amino acids provides additional opportunities for selectivity tuning [9]. Analogs containing fluorinated amino acids or amino acids with extended side chains exhibit distinct selectivity profiles compared to natural amino acid-containing analogs [7]. These modifications can modulate both the binding affinity and the residence time of the inhibitor within different histone deacetylase active sites [9].

Dual Histone Deacetylase/Phosphatidylinositol 3-Kinase Inhibitor Hybrid Derivatives

The development of dual histone deacetylase/phosphatidylinositol 3-kinase inhibitor derivatives represents an innovative approach to enhance the therapeutic efficacy of romidepsin-based compounds [13] [11]. The combination of histone deacetylase and phosphatidylinositol 3-kinase inhibition produces synergistic cytotoxic effects in cancer cells, providing a rationale for developing single molecules that target both enzymatic pathways [14] [12].

The discovery that romidepsin and its analogs possess intrinsic phosphatidylinositol 3-kinase inhibitory activity emerged from systematic screening of the compound series against a panel of kinases [11]. This dual inhibitory activity arises from the ability of these compounds to bind to the adenosine triphosphate-binding site of phosphatidylinositol 3-kinase through a mechanism distinct from their histone deacetylase inhibitory mode [12].

Mechanistic studies demonstrate that romidepsin analogs function as adenosine triphosphate-competitive phosphatidylinositol 3-kinase inhibitors [11]. The structural features responsible for phosphatidylinositol 3-kinase inhibition differ from those required for histone deacetylase activity, enabling independent optimization of each activity [12]. Specifically, the conformational changes induced by disulfide bond reduction that are essential for histone deacetylase activity do not affect phosphatidylinositol 3-kinase inhibitory potency [11].

Analog FK-A11 exemplifies the successful development of a dual inhibitor with optimized activity against both target enzymes [11]. This compound exhibits a phosphatidylinositol 3-kinase inhibitory concentration of 6.7 micromolar against the p110α isoform while maintaining potent histone deacetylase 1 inhibition at 0.64 nanomolar [12]. The compound demonstrates selectivity for phosphatidylinositol 3-kinase over a panel of 22 additional kinases, with inhibition exceeding 80 percent only for phosphatidylinositol 3-kinase at a 10 micromolar test concentration [11].

The phosphatidylinositol 3-kinase inhibitory activity extends across all four catalytic isoforms (p110α, p110β, p110γ, and p110δ), classifying these compounds as pan-phosphatidylinositol 3-kinase inhibitors [11]. This broad isoform coverage is advantageous for targeting cancers with diverse phosphatidylinositol 3-kinase pathway alterations [12]. Notably, the compounds do not significantly inhibit mechanistic target of rapamycin, avoiding potential complications associated with dual phosphatidylinositol 3-kinase/mechanistic target of rapamycin inhibition [11].

Molecular modeling studies reveal the structural basis for dual inhibitory activity [11]. The naphthylmethyl group of FK-A11 occupies a hydrophobic pocket within the phosphatidylinositol 3-kinase adenosine triphosphate-binding site, forming favorable π-π stacking interactions similar to those observed in the histone deacetylase active site [12]. This dual binding capability arises from the structural complementarity between the analog's three-dimensional architecture and the binding sites of both target enzymes [11].

The development of hybrid derivatives has extended beyond simple dual inhibition to encompass more complex pharmacological profiles [8]. Compounds incorporating additional pharmacophoric elements targeting complementary pathways such as topoisomerase or other kinases have been synthesized and evaluated [15]. These multi-target compounds aim to address the complex signaling networks underlying cancer progression through simultaneous modulation of multiple therapeutic targets [8].

Structure-activity relationship studies for dual inhibitor development focus on optimizing the balance between histone deacetylase and phosphatidylinositol 3-kinase activities [8]. Modifications that enhance phosphatidylinositol 3-kinase potency while maintaining histone deacetylase activity are particularly valuable [11]. Conversely, analogs with diminished histone deacetylase activity but retained phosphatidylinositol 3-kinase inhibition serve as important control compounds for mechanistic studies [12].

The therapeutic potential of dual histone deacetylase/phosphatidylinositol 3-kinase inhibitors has been demonstrated in preclinical cancer models [11]. These compounds exhibit enhanced cytotoxicity compared to single-target inhibitors or combination therapies using separate molecules [12]. The improved efficacy likely results from more efficient intracellular target engagement and the avoidance of pharmacokinetic mismatches that can compromise combination therapy approaches [11].

Clinical development considerations for dual inhibitors include the potential for improved patient compliance through single-agent therapy and the possibility of enhanced therapeutic windows compared to combination approaches [8]. However, the development pathway also presents challenges related to the optimization of dosing regimens for compounds with multiple mechanisms of action and the potential for unique toxicity profiles [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

540.20762723 g/mol

Monoisotopic Mass

540.20762723 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX3T89XQBK

Drug Indication

Romidepsin is indicated for the treatment of cutaneous T-cell lymphoma (CTCL) in adult patients who have received at least one prior systemic therapy.
FDA Label
treatment of peripheral T-cell lymphoma (PTCL),
Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

Absorption Distribution and Excretion

Romidepsin exhibited linear pharmacokinetics at standard doses.
44.5L
8.4L/h

Metabolism Metabolites

Romidepsin undergoes extensive hepatic metabolism in vitro primarily by CYP3A4 with minor contribution from CYP3A5, CYP1A1, CYP2B6 and CYP2C19.

Wikipedia

Romidepsin

Biological Half Life

Approximately 3 hours

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Saijo K, Imamura J, Narita K, Oda A, Shimodaira H, Katoh T, Ishioka C. Biochemical, biological, and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Cancer Sci. 2014 Dec 10. doi: 10.1111/cas.12585. [Epub ahead of print] PubMed PMID: 25492515.
2: Foss F, Coiffier B, Horwitz S, Pro B, Prince HM, Sokol L, Greenwood M, Lerner A, Caballero D, Baran E, Kim E, Nichols J, Balser B, Wolfson J, Whittaker S. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma. Biomark Res. 2014 Sep 8;2:16. doi: 10.1186/2050-7771-2-16. eCollection 2014. PubMed PMID: 25279222; PubMed Central PMCID: PMC4181623.
3: Oda A, Saijo K, Ishioka C, Narita K, Katoh T, Watanabe Y, Fukuyoshi S, Takahashi O. Predicting the structures of complexes between phosphoinositide 3-kinase (PI3K) and romidepsin-related compounds for the drug design of PI3K/histone deacetylase dual inhibitors using computational docking and the ligand-based drug design approach. J Mol Graph Model. 2014 Nov;54:46-53. doi: 10.1016/j.jmgm.2014.08.007. Epub 2014 Sep 8. PubMed PMID: 25254927.
4: Yu P, Petrus MN, Ju W, Zhang M, Conlon KC, Nakagawa M, Maeda M, Bamford RN, Waldmann TA. Augmented efficacy with the combination of blockade of the Notch-1 pathway, bortezomib and romidepsin in a murine MT-1 adult T-cell leukemia model. Leukemia. 2014 Aug 14. doi: 10.1038/leu.2014.241. [Epub ahead of print] PubMed PMID: 25118879.
5: Finn N, Larouche JF. Romidepsin used as monotherapy in sequence with allogeneic stem cell transplant in a patient with peripheral T-cell lymphoma. Case Rep Hematol. 2014;2014:404078. doi: 10.1155/2014/404078. Epub 2014 Jul 7. PubMed PMID: 25105035; PubMed Central PMCID: PMC4109362.
6: Satwani P, Bavishi S, Saha A, Zhao F, Ayello J, van de Ven C, Chu Y, Cairo MS. Upregulation of NKG2D ligands in acute lymphoblastic leukemia and non-Hodgkin lymphoma cells by romidepsin and enhanced in vitro and in vivo natural killer cell cytotoxicity. Cytotherapy. 2014 May 20. pii: S1465-3249(14)00548-9. doi: 10.1016/j.jcyt.2014.03.008. [Epub ahead of print] PubMed PMID: 24856896.
7: Romidepsin is effective and well-tolerated in patients ≥60 years old with relapsed or refractory peripheral T-cell lymphoma (PTCL): analysis from phase 2 trials. Clin Adv Hematol Oncol. 2014 Feb;12(2 Suppl 5):17-8. PubMed PMID: 24852793.
8: Wei DG, Chiang V, Fyne E, Balakrishnan M, Barnes T, Graupe M, Hesselgesser J, Irrinki A, Murry JP, Stepan G, Stray KM, Tsai A, Yu H, Spindler J, Kearney M, Spina CA, McMahon D, Lalezari J, Sloan D, Mellors J, Geleziunas R, Cihlar T. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing. PLoS Pathog. 2014 Apr 10;10(4):e1004071. doi: 10.1371/journal.ppat.1004071. eCollection 2014 Apr. PubMed PMID: 24722454; PubMed Central PMCID: PMC3983056.
9: Karthik S, Sankar R, Varunkumar K, Ravikumar V. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells. Biomed Pharmacother. 2014 Apr;68(3):327-34. doi: 10.1016/j.biopha.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24485799.
10: Coiffier B, Pro B, Prince HM, Foss F, Sokol L, Greenwood M, Caballero D, Morschhauser F, Wilhelm M, Pinter-Brown L, Padmanabhan Iyer S, Shustov A, Nielsen T, Nichols J, Wolfson J, Balser B, Horwitz S. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses. J Hematol Oncol. 2014 Jan 23;7(1):11. doi: 10.1186/1756-8722-7-11. PubMed PMID: 24456586; PubMed Central PMCID: PMC4016573.

Explore Compound Types